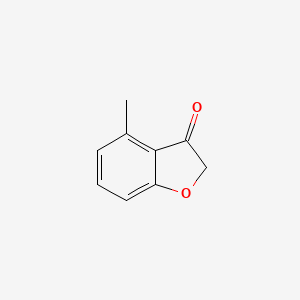

3(2H)-Benzofuranone, 4-methyl-

Description

Structural Class and Significance of 3(2H)-Benzofuranones

Benzofuranones are oxygen-containing heterocycles that serve as crucial building blocks in the synthesis of more complex molecules and are found in a variety of biologically active natural products. nih.govnih.gov

The benzofuranone scaffold is a privileged structure in drug discovery and organic synthesis. researchgate.net Its derivatives are known to exhibit a wide range of biological activities. ontosight.ai The versatility of the benzofuranone core allows for various chemical modifications, such as electrophilic substitution and condensation reactions, enabling the creation of a diverse library of compounds with potential therapeutic applications. ontosight.ai These scaffolds are key intermediates in the synthesis of natural products and pharmaceuticals. rsc.org

The presence of a methyl group at the 4-position of the benzofuranone ring, as seen in 3(2H)-Benzofuranone, 4-methyl-, influences the molecule's chemical and physical properties. ontosight.aicymitquimica.com This substitution can affect the electronic distribution within the aromatic system and introduce steric effects, thereby modifying its reactivity and interaction with biological targets. beilstein-journals.orgresearchgate.net For instance, substitutions on the benzofuranone ring have been shown to impact the optical properties and cytotoxicity of related compounds like aurones. beilstein-journals.org Specifically, substitution at the 4-position can lead to higher cytotoxicity compared to other positions. researchgate.net

Historical Context of 3(2H)-Benzofuranone Synthesis and Derivatization

The history of benzofuranone chemistry dates back to the late 19th century. A foundational moment was the first intentional synthesis of the parent compound, benzofuran-3(2H)-one, in 1884 by Adolf von Baeyer and Paul Fritsch through the distillation of (2-hydroxyphenyl)acetic acid. smolecule.com Over the years, synthetic methods have evolved from simple cyclizations to more sophisticated catalytic processes, allowing for greater control over the structure and stereochemistry of benzofuranone derivatives. Traditional methods for synthesizing the 3(2H)-benzofuranone core include the acid-catalyzed cyclization of β-keto sulfoxides. acs.org The derivatization of the benzofuranone scaffold has been a continuous area of research, driven by the quest for new compounds with enhanced biological activities.

Contemporary Research Landscape for 3(2H)-Benzofuranone, 4-methyl-

Current research on benzofuranones continues to explore their potential in various fields, particularly in medicinal chemistry. rsc.org While specific studies focusing solely on 3(2H)-Benzofuranone, 4-methyl- are not extensively documented in the provided results, the broader research on benzofuranone derivatives provides a valuable context. Modern synthetic strategies, such as organocatalytic asymmetric cascade reactions, are being developed to construct complex furo[2,3-b]benzofuranone scaffolds with high stereoselectivity. rsc.org Research also investigates the synthesis of highly functionalized furanones through reactions like the stereoselective aldol (B89426) reaction of 3-silyloxyfurans. acs.org The ongoing exploration of the benzofuranone chemical space is crucial for identifying new molecules with potential therapeutic applications, including for neurodegenerative diseases like Alzheimer's. nih.gov

Chemical and Physical Properties of 3(2H)-Benzofuranone, 4-methyl-

| Property | Value |

| Molecular Formula | C9H8O2 |

| Molecular Weight | 148.161 g/mol |

| CAS Number | 54120-65-9 |

| Appearance | Colorless to pale yellow liquid or solid |

| Solubility | More soluble in organic solvents than in water |

| Exact Mass | 148.052429494 |

| Heavy Atom Count | 11 |

| Complexity | 176 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

Data sourced from references cymitquimica.comnih.govlookchem.com

Synthetic Approaches

A reported synthetic route to 4-methyl-3(2H)-benzofuranone involves a multi-step reaction starting from ethyl 2-hydroxy-6-methylbenzoate. lookchem.com Another general method for synthesizing benzofuranones is the reaction of 3-hydroxy-2-pyrones with nitroalkenes, which allows for regioselective preparation with programmable substitution patterns. oregonstate.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXUIFRYZNVEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)COC2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308719 | |

| Record name | 4-Methyl-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54120-65-9 | |

| Record name | 4-Methyl-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54120-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2h Benzofuranone, 4 Methyl and Its Analogues

Conventional Synthetic Routes to the 3(2H)-Benzofuranone Core

Conventional methods for the construction of the 3(2H)-benzofuranone scaffold have historically relied on well-established organic reactions. These routes often involve intramolecular cyclization of appropriately substituted precursors and remain valuable for their simplicity and the availability of starting materials.

Condensation Reactions and Cyclization Protocols

One of the most fundamental approaches to the 3(2H)-benzofuranone core involves intramolecular condensation and cyclization reactions. A classic example is the acid-catalyzed cyclization of phenoxyacetic acids. In this method, a substituted phenol is first converted to its corresponding phenoxyacetic acid, which then undergoes an intramolecular Friedel-Crafts acylation to furnish the benzofuranone ring system. The reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or sulfuric acid. The regioselectivity of the cyclization is governed by the electronic and steric nature of the substituents on the aromatic ring.

Another relevant historical method is the Perkin rearrangement, which involves the ring contraction of a 2-halocoumarin in the presence of a hydroxide base to form a benzofuran-2-carboxylic acid jocpr.comwikipedia.orgnih.gov. While this method primarily yields benzofuran (B130515) derivatives, modifications and subsequent transformations can lead to the desired 3(2H)-benzofuranone skeleton. The mechanism is believed to proceed through the opening of the lactone ring, followed by an intramolecular nucleophilic attack.

Acid-catalyzed condensation of 3-coumaranones (an alternative name for 3(2H)-benzofuranones) with carbonyl compounds, particularly α,β-dicarbonyl compounds, has also been explored. These reactions, often carried out without a solvent and under microwave irradiation with clay as a catalyst, lead to the formation of aurone (B1235358) derivatives. This demonstrates the reactivity of the 3(2H)-benzofuranone core in condensation reactions.

Approaches via Phenol Derivatives and α-Halo Ketones

The reaction of phenol derivatives with α-halo ketones represents a versatile and widely used method for the synthesis of benzofurans, which can be precursors to 3(2H)-benzofuranones. This approach typically involves the O-alkylation of a phenol with an α-halo ketone to form an α-phenoxy ketone, followed by an intramolecular cyclization. The cyclization can be promoted by various reagents, including acids and bases. For the synthesis of 3(2H)-benzofuranones specifically, this strategy would require the use of an α-halo ester instead of an α-halo ketone, leading to a phenoxyacetic ester intermediate that can then be cyclized.

A one-step synthesis of benzofuran derivatives has been reported using phenols and α-haloketones in the presence of titanium tetrachloride, which facilitates both the initial alkylation and the subsequent cyclodehydration researchgate.net. While this method directly yields benzofurans, it highlights the utility of these starting materials in constructing the core heterocyclic system.

Multi-step Reaction Sequences for Substituted Benzofuranones

The synthesis of specifically substituted benzofuranones, such as 3(2H)-Benzofuranone, 4-methyl-, often necessitates multi-step reaction sequences. These sequences allow for the precise introduction of desired functional groups onto the aromatic ring prior to the formation of the heterocyclic core. A general strategy involves starting with a substituted phenol, such as m-cresol, to introduce the 4-methyl group.

A representative multi-step synthesis could involve the following key transformations:

Preparation of the Precursor : The synthesis may begin with the reaction of a substituted phenol with an appropriate reagent to introduce the side chain that will form the furanone ring.

Cyclization : The precursor then undergoes an intramolecular cyclization to form the benzofuranone core.

Further Functionalization : If necessary, additional functional groups can be introduced or modified after the formation of the heterocyclic ring.

For instance, the synthesis of 4-hydroxy-2-phenyl-1-benzofuran-3(2H)-one derivatives has been achieved through a multi-step process starting from benzene (B151609) diols or triols and bromo phenyl acetonitrile researchgate.net. This approach involves the formation of an imine derivative, which is then hydrolyzed to a ketone and subsequently cyclized.

Advanced Synthetic Strategies for 3(2H)-Benzofuranone, 4-methyl-

In recent years, the development of catalyst-mediated reactions has revolutionized the synthesis of heterocyclic compounds, including 3(2H)-benzofuranones. These advanced strategies often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to conventional methods.

Catalyst-Mediated Cycloisomerization Reactions

Catalyst-mediated cycloisomerization reactions have emerged as a powerful tool for the synthesis of 3(2H)-benzofuranones. These reactions typically involve the intramolecular transformation of a suitably functionalized precursor, such as an ortho-alkynylphenol, in the presence of a transition metal catalyst. Various metals, including palladium, rhodium, and gold, have been shown to effectively catalyze these transformations.

Palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols has been utilized to synthesize 2-methylene-2,3-dihydrobenzofuran-3-ols, which can be further transformed into other benzofuran derivatives nih.gov. Similarly, rhodium catalysts have been employed in the synthesis of benzofurans from ketones and o-difluorobenzenes elsevier.com.

| Catalyst System | Substrate | Product | Reference |

| PdX2 + 2KX | 2-(1-hydroxyprop-2-ynyl)phenols | 2-methylene-2,3-dihydrobenzofuran-3-ols | nih.gov |

| RhH(PPh3)4 + dppe | Ketones and o-difluorobenzenes | Benzofurans | elsevier.com |

Among the various transition metal catalysts, gold(I) complexes have proven to be particularly effective for the cycloisomerization of ortho-alkynylphenols to afford 3(2H)-benzofuranones. The carbophilic nature of gold(I) catalysts allows for the efficient activation of the alkyne moiety towards nucleophilic attack by the phenolic oxygen.

The gold(I)-catalyzed cycloisomerization of an ortho-alkynylphenol in the presence of an oxidant like Selectfluor can directly yield the corresponding 3(2H)-benzofuranone researchgate.netresearchgate.net. This reaction is believed to proceed through a 5-endo-dig cyclization pathway. The scope of this reaction is broad, tolerating a variety of substituents on both the aromatic ring and the alkyne.

The general mechanism for the gold(I)-catalyzed cycloisomerization is proposed to involve the following steps:

Coordination of the gold(I) catalyst to the alkyne.

Intramolecular nucleophilic attack of the phenolic hydroxyl group onto the activated alkyne.

Protodeauration or further transformation to yield the final product.

| Catalyst | Substrate | Product | Key Features | Reference |

| Gold(I) / Selectfluor | o-alkynyl phenol | 3(2H)-benzofuran-3-one | High chemoselectivity, mild conditions | researchgate.netresearchgate.net |

| Gold(I)-NHC complex | Tetrahydropyranyl ethers of 2-alkynylphenols | Benzofurans | Low catalyst loading, good yields | nih.gov |

This methodology represents a highly efficient and atom-economical route to the 3(2H)-benzofuranone core and is applicable to the synthesis of 4-methyl substituted analogues by starting with the appropriately substituted ortho-alkynylphenol.

Metal-Free Cyclization Approaches

Recent advancements in organic synthesis have prioritized the development of metal-free reactions to avoid the cost, toxicity, and challenging removal of metal catalysts. For the synthesis of benzofuranones, several metal-free cyclization strategies have been reported.

One effective method involves the base-catalyzed intramolecular cyclization of 2-ynylphenols. This transition-metal-free approach utilizes a readily available base like cesium carbonate (Cs₂CO₃) to facilitate the cyclization under mild conditions, producing various 2-substituted benzofurans which can be precursors to benzofuranones. nih.govresearchgate.netrsc.org The reaction proceeds through the deprotonation of the phenol to form a nucleophilic phenolate intermediate, which then undergoes intramolecular cyclization. nih.gov Another innovative metal-free variant involves treating existing benzofurans with alcohols, acids, or water to yield benzofuran-3(2H)-ones. chemistryviews.org This method provides a flexible route to the target compounds from different starting materials. chemistryviews.org

Furthermore, radical cyclizations offer a powerful metal-free alternative. A 5-exo-dig radical cyclization of phenol-linked 1,6-enynes has been described, which uses reagents like O₂, 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), and tBuONO to access carbonylated benzofurans. nih.gov These methods highlight a move towards more environmentally benign synthetic pathways that avoid heavy metal contamination. rsc.orgnih.gov

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. The application of microwave irradiation to the synthesis of benzofuran-3(2H)-ones has proven highly effective.

A key microwave-assisted method involves the intramolecular cyclization of benzoate substrates, such as methyl 2-(2-methoxy-2-oxoethoxy)benzoates. semanticscholar.org This approach significantly reduces reaction times compared to conventional heating methods. semanticscholar.org Extensive screening of reaction conditions has identified optimal parameters for this transformation.

| Parameter | Optimal Condition | Rationale |

| Temperature | 150 °C | Identified as the key factor influencing the reaction rate and yield. semanticscholar.orgresearchgate.net |

| Catalyst | K₃PO₄ (Potassium phosphate) | Found to be more efficient than other common alkaline salts like Cs₂CO₃. researchgate.net |

| Solvent | Co-solvent systems (e.g., DMF/MeOH) | Demonstrated better performance than single solvents. semanticscholar.orgresearchgate.net |

| Reaction Time | 30 minutes | The reaction proceeds to completion rapidly under microwave irradiation. semanticscholar.org |

This method provides rapid access to various substituted benzofuranones in moderate to good yields (43% to 58%). semanticscholar.orgresearchgate.net Additionally, microwave assistance has been successfully applied to multicomponent reactions for the one-pot synthesis of highly functionalized benzofuran derivatives, often proceeding under catalyst-free conditions and offering benefits of speed and efficiency. kcl.ac.uk Solventless condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds, facilitated by clay catalysts under microwave irradiation, further exemplifies the utility of this technology in generating novel benzofuranone derivatives. mdpi.com

Green Chemistry Protocols for Benzofuranone Ring Formation

The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly integrated into the synthesis of important chemical scaffolds like benzofuranone. These protocols often overlap with microwave-assisted and metal-free strategies.

A notable green approach is the use of environmentally benign solvents. One-pot syntheses have been developed using deep eutectic solvents (DES), such as choline chloride-ethylene glycol, which are biodegradable and have low toxicity. nih.gov Another sustainable protocol employs water as the solvent, catalyzed by copper-TMEDA, for the transformation of ketone derivatives into benzofurans, eliminating the need for organic cosolvents. organic-chemistry.org

Catalyst-free, microwave-assisted multicomponent procedures represent a significant advance in green synthesis. kcl.ac.uk These methods are time- and step-economic, starting from commercially available building blocks to generate highly functionalized benzofurans in very short reaction times. kcl.ac.uk By avoiding toxic metal catalysts and volatile organic solvents, and by improving energy efficiency through microwave heating, these protocols align with the core tenets of green chemistry. nih.govnih.gov

Asymmetric Synthesis and Enantioselective Approaches

The synthesis of chiral benzofuranones is of great interest due to their presence in biologically active molecules. Asymmetric and enantioselective approaches focus on creating specific stereoisomers, which often exhibit distinct pharmacological properties.

Several advanced catalytic systems have been developed to produce enantioenriched benzofuranones. One strategy employs a dual-metal relay catalysis, combining a rhodium/chiral sulfur-olefin (Rh/SOL) complex with a palladium catalyst. This one-pot cascade reaction involves an enantioselective 1,2-addition followed by an intramolecular C-O coupling to yield gem-diaryl benzofuran-3(2H)-ones with excellent enantioselectivity (up to 99% ee) and good yields. organic-chemistry.org

N-Heterocyclic carbenes (NHCs) have also been utilized as powerful organocatalysts in asymmetric synthesis. mdpi.com For instance, a multicatalytic, one-pot, asymmetric Michael/Stetter reaction between salicylaldehydes and electron-deficient alkynes is mediated by an amine and an NHC catalyst, affording a variety of benzofuranone products in good to excellent enantioselectivities. pnas.org Another prominent method is the Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA), which has been successfully applied to synthesize sterically hindered benzofuran-3(2H)-one derivatives containing an α-aryl group with high enantioselectivity (up to 96% ee). researchgate.net

| Catalytic System | Reaction Type | Key Features | Enantioselectivity (ee) |

| Rhodium/Palladium Relay | 1,2-Addition / C-O Coupling | One-pot cascade, synthesizes quaternary carbon centers. organic-chemistry.org | Up to 99% |

| Amine / N-Heterocyclic Carbene | Michael / Stetter Reaction | Multicatalytic, one-pot cascade from simple precursors. pnas.org | Good to Excellent |

| Palladium / Trost Ligand | Decarboxylative Asymmetric Allylic Alkylation | Creates sterically hindered α-aryl benzofuranones. researchgate.net | Up to 96% |

These methods provide efficient access to chiral benzofuranones, which are valuable intermediates for drug discovery and development. organic-chemistry.orgcymitquimica.com

Precursor Synthesis and Functional Group Transformations Leading to 4-methyl- Substitution

The synthesis of 3(2H)-benzofuranone, 4-methyl- requires precise control over the placement of the methyl group on the benzene ring. This is achieved through the strategic synthesis of specifically functionalized precursors and subsequent regioselective transformations.

Regioselective Methylation Strategies

Direct regioselective methylation of the pre-formed benzofuranone ring is challenging. Therefore, the most effective strategy is to introduce the methyl group onto the benzene ring precursor before the cyclization step that forms the furanone ring. The regiochemical outcome of the cyclization is thus directed by the substitution pattern of the starting phenol.

A powerful method for achieving programmable substitution involves the reaction of 3-hydroxy-2-pyrones with specifically substituted nitroalkenes. oregonstate.edunih.gov This reaction cascade allows for the synthesis of phenols with a tethered ester group, which then cyclize to form the benzofuranone ring. nsf.gov By choosing a appropriately substituted pyrone, one can dictate the final position of the methyl group on the benzofuranone skeleton. oregonstate.edu For the synthesis of the 4-methyl derivative, a precursor such as 3-methylphenol (m-cresol) is ideal. The cyclization of an α-phenoxy carbonyl compound derived from m-cresol, where the two ortho positions relative to the hydroxyl group are non-equivalent, can be directed to favor the formation of the 4-methyl substituted product over the 6-methyl isomer, often based on steric and electronic factors. oregonstate.edu

Synthesis of Key Benzene and Furanone Ring Precursors

The construction of 4-methyl-3(2H)-benzofuranone relies on the availability of key precursors for both the benzene and furanone moieties.

Benzene Ring Precursors: The primary precursor for the benzene portion is a phenol bearing the methyl group at the meta-position, which is 3-methylphenol (m-cresol). This commercially available starting material is then typically subjected to O-alkylation with a reagent that introduces the acetic acid or ester moiety required for the subsequent cyclization. For example, etherification with methyl 2-bromoacetate would yield a key intermediate like methyl 2-(m-tolyloxy)acetate. semanticscholar.org

Furanone Ring Precursors: The furanone ring itself is typically formed via an intramolecular cyclization reaction, such as a Friedel–Crafts-type condensation. oregonstate.edu The precursor for the furanone ring is therefore the side chain attached to the phenolic oxygen. In many syntheses, this is an α-carbonyl group. For instance, in the reaction of phenols with α-haloketones, the α-haloketone serves as the precursor to the furanone portion of the molecule. asianinstituteofresearch.org Various methods exist for the synthesis of the furanone heterocycle itself, including base-induced intramolecular cyclization of specific sulfonium salts or the cycloisomerization of allenic hydroxyketones. organic-chemistry.org These methods can be adapted to build the benzofuranone core when applied to the appropriate phenolic substrates.

Chemical Reactivity and Mechanistic Pathways of 3 2h Benzofuranone, 4 Methyl

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 4-methyl-3(2H)-benzofuranone is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. pearson.compearson.com The rate and regioselectivity of these reactions are governed by the directing effects of the substituents already present on the ring: the 4-methyl group and the fused furanone ring.

The methyl group is an activating substituent that directs incoming electrophiles to the ortho and para positions (C5 and C7, respectively) through inductive and hyperconjugative effects. The furanone ring exerts a more complex influence. The ether oxygen atom at position 1 is activating and directs ortho and para (to positions 7a and 5), while the carbonyl group at position 3 is deactivating. The net effect typically results in substitution at positions C5 and C7, which are activated by the methyl group and influenced by the ether oxygen.

Key electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Cl, Br). This reaction requires a Lewis acid catalyst, such as AlCl₃ or FeBr₃, to polarize the halogen molecule and generate a more potent electrophile. masterorganicchemistry.com

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of the aromatic ring. While Friedel-Crafts alkylation can be prone to polysubstitution and rearrangements, acylation is generally more controlled and introduces a ketone functionality. masterorganicchemistry.com

The precise outcome of these reactions depends on the specific reagents and conditions employed, with steric hindrance also playing a role in determining the final product distribution between the possible substitution sites.

| Reaction Type | Typical Reagents | Electrophile | Predicted Major Substitution Positions |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | C5, C7 |

| Bromination | Br₂, FeBr₃ | Br⁺ | C5, C7 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | C5, C7 |

**3.2. Reactions at the Furanone Moiety

The furanone portion of the molecule contains two key reactive sites: the carbonyl group at C3 and the active methylene (B1212753) group at C2. These sites are central to many of the characteristic reactions of this compound class.

The carbonyl group at C3 is electrophilic, but the most significant reactions at the furanone moiety involve the adjacent active methylene group at C2. The protons on this carbon are acidic due to the influence of the neighboring carbonyl group and the adjacent oxygen atom. This acidity allows for deprotonation by a mild base, forming a nucleophilic enolate.

A classic example of this reactivity is the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of the enolate derived from 4-methyl-3(2H)-benzofuranone to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgnih.gov The product of this reaction is an aurone-type derivative, characterized by an exocyclic double bond at the C2 position. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine. wikipedia.org

The general mechanism proceeds as follows:

A base abstracts a proton from the C2 position of the benzofuranone, forming a carbanion intermediate.

The carbanion attacks the carbonyl carbon of an aldehyde or ketone.

The resulting intermediate undergoes dehydration to form a stable, conjugated system. mdpi.com

| Aldehyde/Ketone Reactant | Catalyst | Product Type |

| Benzaldehyde | Piperidine | (Z)-2-benzylidene-4-methylbenzofuran-3(2H)-one |

| 4-Methoxybenzaldehyde | Piperidine | (Z)-2-(4-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one |

| Acetone | Base | (Z)-4-methyl-2-(propan-2-ylidene)benzofuran-3(2H)-one |

The aurone-type derivatives synthesized via the Knoevenagel condensation possess a reactive α,β-unsaturated ketone system, also known as a conjugated enone. This system is susceptible to nucleophilic attack, primarily through a Michael-type 1,4-addition. researchgate.net Soft nucleophiles, such as thiols (like glutathione), amines, or other enolates, preferentially attack the β-carbon of the exocyclic double bond. researchgate.netnih.gov

This reactivity is crucial for the synthesis of more complex molecules and is also a key mechanism by which many α,β-unsaturated ketones exhibit biological activity. researchgate.net The electrophilicity of the β-carbon can be tuned by the substituents on the benzylidene ring. Electron-withdrawing groups enhance reactivity towards nucleophiles, while electron-donating groups diminish it.

Cycloaddition Reactions

The exocyclic double bond in aurone (B1235358) derivatives of 4-methyl-3(2H)-benzofuranone makes them excellent substrates for various cycloaddition reactions, enabling the construction of complex spirocyclic and fused-ring systems.

Aurones can act as dipolarophiles in 1,3-dipolar cycloaddition reactions, a type of [3+2] cycloaddition. rsc.org This reaction involves the combination of the aurone (the 2-atom component) with a 1,3-dipole to form a five-membered heterocyclic ring. A common application is the reaction with azomethine ylides to synthesize spiro-pyrrolidine derivatives. mdpi.com

In this process, the aurone's C2 and the exocyclic carbon of the double bond react with the 1,3-dipole. The reaction often proceeds with high diastereoselectivity, leading to the formation of complex spiro compounds where the C2 of the original benzofuranone becomes a spirocyclic center. mdpi.comnih.gov These reactions provide a powerful method for generating molecular diversity from a common benzofuranone precursor. mdpi.com

| 1,3-Dipole | Resulting Spirocyclic System |

| Azomethine Ylide | Spiro[benzofuran-2,3'-pyrrolidine] |

| Nitrone | Spiro[benzofuran-2,5'-isoxazolidine] |

| Diazoalkane | Spiro[benzofuran-2,3'-pyrazoline] |

While less common for this specific system, the α,β-unsaturated framework of aurones can potentially participate in [4+3] cycloaddition reactions to form seven-membered rings. rsc.org In such a reaction, one component provides a four-atom π-system (like a diene), and the other provides a three-atom π-system (like an allylic cation). The aurone could theoretically act as either the 2π component (dienophile equivalent) or, under specific conditions, as part of a 4π system. rsc.org This pathway offers a synthetic route to more complex and larger ring structures fused to the benzofuranone core, although it is a less explored area of reactivity for this class of compounds compared to [3+2] cycloadditions.

1,3-Dipolar Cycloadditions

The benzofuranone core, particularly when functionalized with an exocyclic double bond, serves as a competent dipolarophile in 1,3-dipolar cycloaddition reactions. While specific studies on the 4-methyl-3(2H)-benzofuranone are not prevalent, the reactivity of analogous 2-arylidene-benzofuran-3(2H)-ones provides a clear indication of the potential reaction pathways. These reactions are a powerful tool for the stereoselective synthesis of complex heterocyclic systems, particularly spiro-pyrrolidines.

The general mechanism for the 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile—in this case, an activated benzofuranone derivative. The reaction proceeds in a concerted fashion, leading to the formation of a five-membered heterocyclic ring. The presence of the 4-methyl group on the benzofuranone ring is expected to exert electronic and steric influences on the approaching dipole, potentially affecting the regioselectivity and stereoselectivity of the cycloaddition.

A notable example of this type of reaction is the highly enantioselective 1,3-dipolar cycloaddition of 2-arylidene-benzofuran-3(2H)-ones with imino esters, catalyzed by thiourea-quaternary ammonium (B1175870) salts. This process allows for the efficient construction of chiral spiro[benzofuran-2,3′-pyrrolidine] derivatives in high yields and with excellent enantioselectivities. Another approach involves a three-component reaction between a (Z)-3-benzylidenebenzofuran-2(3H)-one, ninhydrin, and sarcosine (B1681465) to produce spiro-pyrrolidine compounds. These examples underscore the utility of the benzofuranone scaffold in constructing complex molecular architectures via [3+2] cycloaddition reactions.

| Reactants | Catalyst/Conditions | Product | Yield | Enantiomeric Excess (ee) |

| 2-Arylidene-benzofuran-3(2H)-one, Imino ester | Thiourea-quaternary ammonium salt | Chiral spiro[benzofuran-2,3′-pyrrolidine] | Up to 99% | Up to 99% |

| (Z)-3-Benzylidenebenzofuran-2(3H)-one, Ninhydrin, Sarcosine | THF, 60 °C | Spiro-pyrrolidine derivative | 74–99% | >20:1 dr |

Oxidation and Reduction Pathways

The metabolic activation of the benzofuran (B130515) ring system, including derivatives like 3(2H)-Benzofuranone, 4-methyl-, can be modeled through biomimetic oxidation studies. These investigations often employ metalloporphyrins as catalysts to mimic the action of cytochrome P450 enzymes. The oxidation of substituted benzofurans is a critical area of study for understanding their metabolic pathways and potential toxicity.

In studies involving the oxidation of 3-methylbenzofuran (B1293835) with hydrogen peroxide catalyzed by manganese(III) porphyrins, the primary step is the formation of an epoxide at the 2,3-double bond. This highly reactive intermediate can then undergo further transformations. The presence of the methyl group on the furanone ring influences the subsequent reaction pathways.

The proposed mechanism for the oxidation of a methyl-substituted benzofuran involves the following key steps:

Epoxidation: The catalyst, mimicking cytochrome P450, facilitates the transfer of an oxygen atom from the oxidant (e.g., hydrogen peroxide) to the 2,3-double bond of the benzofuran ring, forming a transient epoxide intermediate.

Rearrangement: The unstable epoxide undergoes an internal rearrangement. This process leads to the formation of an enol derivative, such as 3-methylbenzofuran-2-ol.

Tautomerization: The enol form is in equilibrium with its more stable keto tautomer. In this case, the keto form corresponds to the 3(2H)-benzofuranone structure.

For 3(2H)-Benzofuranone, 4-methyl-, it is plausible that enzymatic oxidation would target the aromatic ring, leading to hydroxylated metabolites, although specific studies are lacking. The existing research on simpler benzofurans provides a foundational understanding of the initial oxidative steps.

| Substrate | Catalyst | Oxidant | Key Intermediate | Major Product |

| 3-Methylbenzofuran | Mn(III) porphyrins | H₂O₂ | 3-Methylbenzofuran-2,3-epoxide | 3-Methyl-3(2H)-benzofuranone |

The redox behavior of benzofuranone derivatives is characterized by their ability to form persistent radical species. The study of 3-phenyl-benzofuran-2-one has shown that it can be readily converted into a stable benzofuranyl radical. This process typically involves deprotonation at the 3-position, followed by oxidation.

The resulting benzofuranyl radical exhibits persistence due to resonance stabilization, where the unpaired electron can be delocalized over the benzofuranone ring system. These radicals can exist in thermal equilibrium with their C-C dimers. The formation and stability of such radicals are of significant interest in the context of polymer stabilization, where they can act as radical scavengers.

While direct evidence for radical formation from 3(2H)-Benzofuranone, 4-methyl- is not available, the established behavior of analogous compounds suggests a similar potential. The 4-methyl group would likely influence the stability and reactivity of the corresponding radical through its electronic (hyperconjugative) and steric effects. The general pathway for the formation of a benzofuranyl radical from a 3-substituted-benzofuran-2-one is depicted as follows:

Deprotonation: A base removes the proton from the carbon at the 3-position, generating an enolate.

Oxidation: The enolate is oxidized, typically with an oxidizing agent like iodine, to form the benzofuranyl radical.

The study of these radical species is often conducted using techniques such as electron spin resonance (ESR) spectroscopy, which allows for their detection and characterization.

Rearrangement Reactions and Isomerization Processes

As discussed in the context of enzymatic oxidation, a key isomerization process for the benzofuranone scaffold is the keto-enol tautomerism. The formation of the 3(2H)-benzofuranone structure from the oxidation of 3-methylbenzofuran proceeds through an enol intermediate (3-methylbenzofuran-2-ol), which then tautomerizes to the more stable keto form.

Another significant rearrangement process observed in the broader class of benzofuran derivatives involves acid-catalyzed transformations. For instance, the treatment of 2-hydroxy-isoflav-3-ene with acid can lead to the formation of a 2-arylbenzofuran through a mechanism that involves the loss of a carbon unit. Although this example does not directly involve 3(2H)-Benzofuranone, 4-methyl-, it highlights the susceptibility of the benzofuran ring system to rearrangement under specific conditions.

The internal rearrangement of the epoxide intermediate formed during oxidation is a critical step that dictates the final product distribution. The regiochemistry of the initial epoxidation and the subsequent ring-opening and rearrangement are influenced by the substitution pattern on the benzofuran ring. For 3(2H)-Benzofuranone, 4-methyl-, any reaction that proceeds via an epoxide intermediate would likely be subject to similar rearrangement pathways.

Derivatization Strategies for 3 2h Benzofuranone, 4 Methyl Analogues

Synthesis of Substituted Benzofuranone Derivatives

The 3(2H)-benzofuranone core, characterized by a ketone functional group and an adjacent active methylene (B1212753) group at the C2 position, serves as a reactive platform for various chemical modifications.

Introduction of Heteroarylmethylene Moieties

The active methylene group at the C2 position of the 3(2H)-benzofuranone ring is amenable to condensation reactions with various aldehydes, particularly heteroaromatic aldehydes. This reaction, typically a base-catalyzed Knoevenagel or aldol-type condensation, results in the formation of 2-(heteroarylmethylene)-3(2H)-benzofuranone derivatives. These reactions are pivotal for creating compounds with extended conjugation and potential biological activities.

A general strategy involves the reaction of a substituted 3(2H)-benzofuranone with a nitro-substituted heteroaromatic aldehyde, such as 1-methyl-5-nitroimidazole-2-carbaldehyde or 5-nitrofuran-2-carbaldehyde. nih.gov The resulting (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives are formed through the condensation of the benzofuranone with the aldehyde, leading to a new carbon-carbon double bond. nih.gov While specific examples starting from the 4-methyl derivative are not detailed, the general reactivity of the benzofuranone core suggests its applicability in these synthetic schemes. nih.govsciforum.net The substitution on the benzofuranone ring, such as the 4-methyl group, can influence the electronic properties and reactivity of the C2 methylene protons.

Table 1: Representative Condensation Reaction for Heteroarylmethylene Derivatives

| Starting Benzofuranone | Aldehyde Reagent | Product Type | Reference |

|---|---|---|---|

| 3(2H)-Benzofuranone | 5-Nitroheteroaryl-carbaldehyde | (Z)-2-(Nitroheteroarylmethylene)-3(2H)-benzofuranone | nih.gov |

Formation of Hydrazide-Hydrazone Derivatives

The carbonyl group at the C3 position of 3(2H)-Benzofuranone, 4-methyl- is a key site for derivatization. It can react with hydrazides to form hydrazone derivatives. This condensation reaction involves the nucleophilic attack of the terminal nitrogen of a hydrazide on the electrophilic carbonyl carbon of the benzofuranone, followed by the elimination of a water molecule.

The general synthesis of hydrazones involves reacting hydrazides with various aldehydes or ketones, often in a protic solvent like ethanol (B145695) and sometimes with an acid catalyst. researchgate.netresearchgate.netminarjournal.com This established reactivity of ketones provides a direct pathway to synthesize 3-(hydrazono)-4-methyl-2,3-dihydrobenzofuran-2-one analogues. The specific hydrazide used can be varied to introduce a wide array of substituents, thereby tuning the properties of the final molecule. scispace.comnih.gov

General Reaction Scheme:

3(2H)-Benzofuranone, 4-methyl- + R-C(=O)NHNH₂ → 4-methyl-3-[2-(1-R-ylidene)hydrazinylidene]-2,3-dihydrobenzofuran-2-one + H₂O

This strategy allows for the incorporation of diverse aromatic and heterocyclic moieties into the benzofuranone scaffold. researchgate.net

Introduction of Hydroxyl and Alkoxy Substituents

Functionalizing the aromatic ring of the benzofuranone scaffold by adding hydroxyl (-OH) or alkoxy (-OR) groups is a critical strategy for modifying the molecule's properties. These substituents can significantly influence the electronic and steric characteristics of the compound. researchgate.net

Synthesis of alkoxy-substituted benzofuranones can be achieved through methods such as the Williamson ether synthesis on a corresponding hydroxy-benzofuranone precursor. For instance, 6-methoxy-3(2H)-benzofuranone has been synthesized from 6-hydroxy-3(2H)-benzofuranone by reacting it with iodomethane (B122720) in the presence of a base like potassium carbonate. jst.go.jp A similar approach could be envisioned for introducing alkoxy groups onto a 4-methyl-hydroxy-benzofuranone scaffold.

Furthermore, synthetic routes to create hydroxylated benzofuranones often start from highly functionalized precursors. For example, 4-hydroxy-2-(diarylmethylene)benzofuran-3(2H)-ones have been synthesized in a one-pot reaction from 2′,6′-dihydroxyacetophenone and aromatic ketones. researchgate.net This highlights that the substitution pattern is often established early in the synthetic sequence.

Exploration of Structure-Reactivity Relationships in Derivatization

The reactivity of 3(2H)-Benzofuranone, 4-methyl- is governed by the interplay of its structural features: the aromatic ring, the lactone, the C3-ketone, and the C2-methylene group. The 4-methyl group, being an electron-donating group, can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Studies on related substituted benzofuranones have shown that the substitution pattern is a critical determinant of chemical reactivity and subsequent biological activity. nih.gov For instance, the presence of bulky substituents at the 4-position of the benzofuranone ring has been observed to sterically hinder reactions at other positions on the molecule. beilstein-archives.org This suggests that the 4-methyl group in the title compound could influence the accessibility of the C3-carbonyl group or reactions on the aromatic ring.

The C2-methylene protons are acidic due to the adjacent C3-carbonyl group, making this position a prime site for deprotonation and subsequent reaction with electrophiles, such as aldehydes in condensation reactions. nih.gov The presence of hydroxyl or methoxy (B1213986) groups on the benzofuran (B130515) ring has been shown to contribute significantly to the potency of therapeutic activities in various benzofuran derivatives, indicating that electronic effects play a crucial role. researchgate.net

Synthetic Utility of 3(2H)-Benzofuranone, 4-methyl- as a Chemical Intermediate

Benzofuranone scaffolds are recognized as valuable building blocks in organic synthesis due to their inherent reactivity and prevalence in biologically active molecules. researchgate.neturfu.rudistantreader.org They serve as versatile intermediates for the construction of more complex heterocyclic systems. nih.gov

The derivatization strategies discussed—such as forming methylene-linked heteroaryls or hydrazones—demonstrate the utility of the benzofuranone core in generating molecular diversity. nih.govscispace.com The benzofuranone structure itself can be a precursor to other important scaffolds. For example, they can be used to synthesize 2-arylbenzofurans, which are also of significant interest in medicinal chemistry. researchgate.net The ability to selectively functionalize the C2-methylene, C3-carbonyl, and the aromatic ring makes 3(2H)-Benzofuranone, 4-methyl- a strategic starting material for developing libraries of compounds for various applications, from materials science to drug discovery. urfu.rudistantreader.org

Advanced Spectroscopic and Crystallographic Characterization of 3 2h Benzofuranone, 4 Methyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a wealth of information beyond simple peak counting and chemical shift identification. For 3(2H)-Benzofuranone, 4-methyl-, a detailed analysis of these spectra reveals subtle electronic and steric effects within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each proton. The chemical shifts (δ) are influenced by the electron density around the nucleus. For instance, aromatic protons typically resonate at higher chemical shifts compared to aliphatic protons. In the case of 4-methyl-3(2H)-benzofuranone, the protons on the benzene (B151609) ring would exhibit distinct signals influenced by the position of the methyl group and the fused furanone ring. The methylene (B1212753) protons (CH₂) in the furanone ring would appear as a singlet, and the methyl protons (CH₃) would also present as a singlet at a characteristic upfield position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ketone group in the furanone ring is typically observed at a significantly downfield chemical shift (around 160-220 ppm). The aromatic carbons show signals in the range of 100-150 ppm, with quaternary carbons often showing weaker signals. The chemical shifts of the aromatic carbons are influenced by the substituent effects of the methyl group and the oxygen atom of the furanone ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3(2H)-Benzofuranone, 4-methyl-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (at C4) | ~2.3 | ~15 |

| H2 (CH₂) | ~4.6 | ~70 |

| H5 | ~7.0 | ~120 |

| H6 | ~7.3 | ~130 |

| H7 | ~6.9 | ~115 |

| C3 (C=O) | - | ~200 |

| C3a | - | ~125 |

| C4 | - | ~135 |

| C5 | - | ~120 |

| C6 | - | ~130 |

| C7 | - | ~115 |

| C7a | - | ~160 |

Note: These are approximate predicted values and can vary based on the solvent and experimental conditions.

To gain deeper insights into the three-dimensional structure and connectivity, advanced NMR techniques are employed.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton coupling networks, helping to establish which protons are adjacent to each other in the molecule. For derivatives of 3(2H)-Benzofuranone, 4-methyl-, COSY can confirm the connectivity of protons on the aromatic ring. HSQC correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra. mdpi.com HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular framework, especially in complex derivatives. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly powerful for determining the spatial proximity of atoms, which is essential for conformational and configurational analysis. nih.gov NOESY detects through-space interactions between protons that are close to each other, even if they are not directly bonded. For 3(2H)-Benzofuranone, 4-methyl-, NOESY experiments could reveal interactions between the methyl protons and the adjacent aromatic proton, providing information about the preferred orientation of the methyl group. In more complex derivatives with stereocenters, NOESY is critical for assigning the relative stereochemistry. nih.gov

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. imreblank.ch In the mass spectrum of 3(2H)-Benzofuranone, 4-methyl-, the molecular ion peak (M⁺) would confirm its molecular weight.

The fragmentation of the molecular ion provides a fingerprint that can be used for structural elucidation. libretexts.org Common fragmentation pathways for benzofuranone derivatives often involve the loss of small, stable neutral molecules like carbon monoxide (CO) or the cleavage of the furanone ring. For 4-methyl-3(2H)-benzofuranone, characteristic fragments might arise from the loss of a methyl radical (•CH₃) or the cleavage of the C-O bond in the furanone ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. rsc.org

Interactive Data Table: Expected Mass Spectrometry Fragments for 3(2H)-Benzofuranone, 4-methyl-

| m/z Value | Possible Fragment | Neutral Loss |

|---|---|---|

| 148 | [M]⁺ | - |

| 133 | [M - CH₃]⁺ | •CH₃ |

| 120 | [M - CO]⁺ | CO |

| 92 | [C₇H₈]⁺ | C₂O₂ |

Note: The relative intensities of these fragments can vary depending on the ionization method used.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. msu.edu The IR spectrum of 3(2H)-Benzofuranone, 4-methyl-, would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band in the region of 1700-1780 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the lactone (cyclic ester) in the furanone ring. The exact position of this band can provide clues about ring strain. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹. libretexts.org The spectrum would also show characteristic C-O stretching bands for the ether linkage in the furanone ring, as well as bands corresponding to the vibrations of the substituted benzene ring. libretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies for 3(2H)-Benzofuranone, 4-methyl-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Lactone) | Stretch | 1700 - 1780 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (CH₃, CH₂) | Stretch | 2850 - 3000 |

| C-O (Ether) | Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule. libretexts.org

The benzofuranone system in 3(2H)-Benzofuranone, 4-methyl-, contains a conjugated system involving the benzene ring and the carbonyl group. This conjugation leads to characteristic UV absorptions. The spectrum would likely show multiple absorption bands corresponding to π → π* and n → π* transitions. utoronto.ca The π → π* transitions, which are typically more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transition, which is usually weaker, involves the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. The position and intensity of these bands can be influenced by substituents on the benzene ring and the solvent used for the measurement. researchgate.net

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure and Supramolecular Interactions

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine bond lengths, bond angles, and torsional angles with high precision. mdpi.com

For 3(2H)-Benzofuranone, 4-methyl-, or its crystalline derivatives, an SC-XRD study would provide definitive proof of its molecular structure in the solid state. nih.gov It would reveal the planarity of the benzofuranone ring system and the orientation of the methyl group. Furthermore, SC-XRD analysis provides valuable information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com These supramolecular interactions play a crucial role in determining the physical properties of the solid material. mdpi.com

Interactive Data Table: Illustrative Crystallographic Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2 |

| b (Å) | 18.1 |

| c (Å) | 13.2 |

| β (°) | 96.8 |

| Volume (ų) | 1700 |

| Z | 8 |

Note: These are hypothetical values for illustrative purposes and would need to be determined experimentally. vensel.org

Computational and Theoretical Investigations of 3 2h Benzofuranone, 4 Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. conicet.gov.ar These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties. For a molecule like 3(2H)-Benzofuranone, 4-methyl-, DFT would be used to determine its optimized geometry, vibrational frequencies, and various electronic properties.

HOMO-LUMO Energy Gaps and Reactivity Indices

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity. nih.gov The HOMO is the orbital most capable of donating electrons in a reaction (nucleophilic), while the LUMO is the most capable of accepting electrons (electrophilic).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govirjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons (ω = χ² / 2η). conicet.gov.ar

For a specific benzofuran (B130515) derivative, 7-methoxy-benzofuran-2-carboxylic acid, DFT calculations determined a HOMO-LUMO energy gap of 4.189 eV, suggesting it is a relatively reactive molecule. jetir.org A similar analysis for 3(2H)-Benzofuranone, 4-methyl- would provide quantitative measures of its reactivity.

Table 1: Illustrative Global Reactivity Descriptors (Hypothetical Data)

| Parameter | Formula | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud |

| Electrophilicity (ω) | χ² / 2η | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netsapub.org The MEP surface is colored to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. sapub.org

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack. sapub.org

Green: Regions of neutral or near-zero potential.

For 3(2H)-Benzofuranone, 4-methyl-, an MEP analysis would likely show a region of high negative potential (red) around the carbonyl oxygen atom, making it a prime site for electrophilic attack. The aromatic ring and the methyl group would also influence the charge distribution, creating specific areas of positive and negative potential that guide intermolecular interactions. jetir.orgufms.br

Mechanistic Investigations via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, providing details that are often difficult to obtain through experiments alone.

Transition State Analysis and Reaction Pathway Elucidation

To understand how 3(2H)-Benzofuranone, 4-methyl- might be synthesized or how it participates in chemical reactions, computational chemists model the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states (TS). A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier. DFT calculations are commonly used to locate and characterize these transition state structures. semanticscholar.org By mapping the potential energy surface, researchers can confirm that a calculated transition state correctly connects the reactants and products, thus elucidating the most likely reaction mechanism.

Thermodynamic and Kinetic Studies of Chemical Transformations

Computational chemistry allows for the calculation of key thermodynamic and kinetic parameters.

Kinetic Studies: The energy difference between the reactants and the transition state gives the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. These studies can help predict whether a reaction is under thermodynamic control (favoring the most stable product) or kinetic control (favoring the product formed most quickly).

For transformations involving 3(2H)-Benzofuranone, 4-methyl-, these studies could predict the regioselectivity and stereoselectivity of its reactions, guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific property, such as reactivity or a physicochemical characteristic. ajrconline.org This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's structure.

For 3(2H)-Benzofuranone, 4-methyl-, a QSAR study would involve calculating a range of physicochemical descriptors, including:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Quantum-Chemical Descriptors: Properties derived from electronic structure calculations, such as dipole moment, HOMO/LUMO energies, and atomic charges. physchemres.org

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (log P), which measures lipophilicity.

These descriptors would then be used to build a regression model. For instance, a model could be developed to predict a property like chromatographic retention time or solubility for a series of substituted benzofuranones. It is important to note that this section is strictly limited to the use of physicochemical descriptors and does not extend to inferring biological activity. A QSAR model for a series of arylbenzofuran derivatives, for example, successfully used topological descriptors to predict their activity as H3-receptor antagonists. derpharmachemica.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 3(2H)-Benzofuranone, 4-methyl- |

Conformational Analysis and Isomer Stability Studies

There is no available research detailing the conformational analysis or isomer stability of 3(2H)-Benzofuranone, 4-methyl-. Computational studies, such as those using Density Functional Theory (DFT), would be required to determine the preferred conformations of the molecule, the rotational energy barriers of the methyl group, and the relative stability of any potential isomers. Without such dedicated studies, data on the dihedral angles of the most stable conformers and the energy differences between various isomeric forms are unavailable.

Applications of 3 2h Benzofuranone, 4 Methyl in Synthetic Organic Chemistry and Materials Science

Role as a Building Block in Complex Molecule Synthesis

Benzofuran-3(2H)-ones are widely regarded as pivotal building blocks in organic synthesis due to their utility as precursors for constructing complex organic frameworks. Their structural motif is found in numerous natural products and medicinally relevant compounds. The core reactivity allows for various transformations, making it a valuable starting point for synthesizing more intricate molecules.

One key application of the benzofuranone scaffold is in the synthesis of antioxidants designed for organic materials. For instance, complex antioxidant molecules have been synthesized by combining the benzofuranone structure with other functional groups, such as hindered phenols. A patented example involves the synthesis of a high-performance antioxidant where a benzofuranone derivative acts as a carbon-centered radical quencher. This demonstrates the role of the benzofuranone moiety as a foundational unit upon which further complexity is built to achieve specific functional properties.

The synthesis of 2-aryl-6-methoxy-3(2H)-benzofuranones, which serve as precursors to other complex molecules, has been achieved through the arylation of an allyl β-ketoester with aryllead(IV) reagents. This highlights a common strategy where the benzofuranone core is functionalized at the C2 position to introduce molecular diversity and build larger, more complex structures.

Precursor for Diverse Heterocyclic Frameworks

The benzofuranone skeleton is a versatile precursor for a wide array of other heterocyclic systems. Its chemical structure allows for various reactions such as ring-opening, condensation, and rearrangement to form different heterocyclic rings. This versatility makes benzofuranones attractive starting materials in medicinal and synthetic chemistry.

For example, benzofuran-3(2H)-ones are key intermediates in the synthesis of 2-arylbenzofurans. The conversion can be achieved through further chemical transformations, demonstrating the role of the benzofuranone as a foundational scaffold that can be elaborated into other important heterocyclic classes. Additionally, N-heterocyclic carbenes have been shown to efficiently catalyze intramolecular reactions of benzofuranone precursors to yield other oxygen-containing heterocycles like benzopyrones, depending on the substitution pattern. These transformations underscore the value of the benzofuranone core in generating a diversity of heterocyclic structures.

Exploration in Agrochemicals (e.g., Herbicidal Activity of Derivatives)

Derivatives of the benzofuranone and related isobenzofuranone families have been investigated for their potential applications in agriculture, particularly as herbicides. The search for new compounds with novel mechanisms of action is critical in overcoming weed resistance to existing herbicides.

Studies have shown that certain isobenzofuranone derivatives exhibit significant herbicidal activity. In one study, a series of synthesized isobenzofuranones were tested against various plant species, with some compounds showing inhibitory activity comparable to or even superior to the commercial herbicide (S)-metolachlor. For example, specific dibromohexahydro-methanoisobenzofuranone derivatives were particularly effective against Cucumis sativus (cucumber) and Allium cepa (onion).

While this research was not conducted on 4-methyl-3(2H)-benzofuranone specifically, it establishes the benzofuranone core as a viable scaffold for developing new agrochemicals. The herbicidal activity of these related compounds suggests that derivatives of 4-methyl-3(2H)-benzofuranone could also possess biologically active properties relevant to agriculture. Further research would be needed to synthesize and test such derivatives.

Below is a table summarizing the herbicidal activity of selected isobenzofuranone compounds from the cited study.

| Compound | Target Species | Activity Level (at 50-1000 µM) | Comparison to Control |

|---|---|---|---|

| rac-(3aR,4R,5S,6S,7S,7aS)-5,6-dibromohexahydro-4,7-methanoisobenzofuran-1(3H)-one | Sorghum bicolor | Inhibitory | Comparable to (S)-metolachlor |

| rac-(3aR,4R,5R,6R,7S,7aS)-5,6-dibromohexahydro-4,7-methanoisobenzofuran-1(3H)-one | Sorghum bicolor | Inhibitory | Comparable to (S)-metolachlor |

| Mixture of the above two compounds | Cucumis sativus | Inhibitory | Superior to (S)-metolachlor |

| Mixture of the above two compounds | Allium cepa | Inhibitory | Superior to (S)-metolachlor |

Applications in Advanced Materials

The benzofuranone structural framework is a component of molecules explored for applications in advanced materials, owing to its contribution to thermal stability and unique optical properties.

Thermal Stabilizers: Derivatives of benzofuranone have been developed as highly effective heat-resistant antioxidants for stabilizing organic polymers. These compounds function as carbon-centered radical scavengers, preventing oxidative degradation of materials like plastics during processing and use. A patented antioxidant combines the benzofuranone structure with a primary antioxidant moiety (a hindered phenol) into a single molecule, creating a synergistic effect that enhances the thermal stability and color retention of the polymer. Such additives are crucial in the manufacturing of high-performance plastics.

Optical Properties: Certain derivatives of benzofuran-3(2H)-one, known as aurones, exhibit interesting photophysical properties, including two-photon excited fluorescence. Aurones are structurally similar to flavonoids and can be synthesized from benzofuranone precursors. Research has demonstrated that by modifying the substituents on the aurone (B1235358) core, their linear and non-linear optical properties can be modulated. For example, specific aurone derivatives exhibit strong yellow-green two-photon excited fluorescence with large two-photon absorption cross-sections, making them candidates for applications in bio-imaging and photodynamic therapy.

The optical properties of one such derivative are detailed in the table below.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Two-Photon Absorption Cross-Section (GM) |

|---|---|---|---|

| Z-2-[(4-N,N-dimethylaminophenyl)methylene] benzofuran-3-one | 860 | 539 | 1536 |

Data pertains to the specified aurone derivative, not 3(2H)-Benzofuranone, 4-methyl-.

Future Research Directions and Unexplored Avenues for 3 2h Benzofuranone, 4 Methyl

Development of Novel and Efficient Synthetic Routes

Current synthetic methods for benzofuran-3(2H)-ones often face challenges such as the need for harsh reaction conditions, limited substrate scope, or low yields. chemistryviews.org Future research should focus on developing more efficient and versatile synthetic strategies for 4-methyl-3(2H)-benzofuranone.

One promising avenue is the adaptation of gold-catalyzed cycloisomerization of ortho-alkynyl phenols. chemistryviews.org This method has shown success for other benzofuranones and could potentially be optimized for the synthesis of the 4-methyl derivative. chemistryviews.org Another area for exploration is the development of metal-free synthetic pathways, which align with the principles of green chemistry. chemistryviews.org

Furthermore, regioselective synthesis strategies, such as those involving Diels-Alder-based cascades, could offer precise control over the substitution pattern on the benzofuranone core, enabling the efficient production of 4-methyl-3(2H)-benzofuranone. oregonstate.edu Investigating cascade reactions that form multiple bonds in a single operation would also be a valuable pursuit to enhance synthetic efficiency.

Exploration of Undiscovered Reactivity Patterns

The reactivity of 3(2H)-Benzofuranone, 4-methyl- is a significant area for future investigation. The presence of the carbonyl group, the ether linkage, and the aromatic ring suggests a rich and varied chemical reactivity that is yet to be explored.

Future studies could investigate the compound's behavior in cycloaddition reactions, such as [3+2] cycloadditions, to construct novel heterocyclic systems. mdpi.com The susceptibility of the carbonyl group to nucleophilic attack could be exploited for the synthesis of a diverse range of derivatives. Moreover, the potential for C-H functionalization of the aromatic ring could open up pathways to novel substituted benzofuranones with potentially interesting biological activities.

Drawing parallels from the reactivity of analogous heterocyclic systems, such as 2-methyl-4H-3,1-benzoxazin-4-ones, could provide insights into potential reaction pathways. researchgate.net For instance, reactions with various nucleophiles could lead to ring-opening or rearrangement products, expanding the chemical space accessible from 4-methyl-3(2H)-benzofuranone.

Advanced Spectroscopic Characterization of Transient Species or Reaction Intermediates

The elucidation of reaction mechanisms is fundamental to the development of new synthetic methods and the understanding of chemical reactivity. Advanced spectroscopic techniques could be employed to identify and characterize transient species and reaction intermediates in the synthesis and reactions of 4-methyl-3(2H)-benzofuranone.

Techniques such as time-resolved NMR spectroscopy, stopped-flow UV-Vis spectroscopy, and in-situ IR spectroscopy could provide valuable data on the kinetics and mechanisms of reactions involving this compound. The identification of fleeting intermediates would be instrumental in optimizing reaction conditions and designing more efficient synthetic routes. For instance, characterizing the intermediates in a gold-catalyzed cycloisomerization could lead to the development of more active and selective catalysts.

Computational Prediction of Novel Derivatization and Reaction Pathways

Computational chemistry offers a powerful tool for predicting the reactivity and properties of molecules, thereby guiding experimental research. Density Functional Theory (DFT) calculations could be employed to explore the potential energy surfaces of various reactions involving 3(2H)-Benzofuranone, 4-methyl-.

Such studies could predict the feasibility of novel derivatization reactions and previously unexplored reaction pathways. For example, computational modeling could be used to screen potential catalysts for new synthetic transformations or to predict the regioselectivity of electrophilic or nucleophilic substitution reactions on the benzofuranone scaffold. mdpi.com This predictive power can significantly accelerate the discovery of new reactions and molecules.

Investigation into Sustainable Synthesis Methodologies

In line with the growing emphasis on green chemistry, future research should prioritize the development of sustainable synthetic methods for 3(2H)-Benzofuranone, 4-methyl-. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

Visible-light-mediated synthesis presents a promising sustainable approach, as it often allows for reactions to be conducted under mild conditions without the need for stoichiometric and often toxic reagents. mdpi.com The use of recyclable catalysts, such as ionic liquids with metal catalysts, could also significantly improve the environmental footprint of the synthesis. nih.gov Furthermore, solventless reaction conditions, for example using microwave irradiation with clay catalysts, should be explored as a means to reduce waste and energy consumption. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3(2H)-Benzofuranone, 4-methyl-, and how can purity be optimized?

- The compound is typically synthesized via Friedel-Crafts alkylation or cyclization of substituted phenols. For example, derivatives like 5-(6-Dimethylamino-2-methyl-3-oxo-2,3-dihydro-benzofuran-2-yl)-4-methyl-penta-2,4-dienoic acid benzamide were synthesized using multi-step protocols involving palladium-catalyzed coupling and selective oxidation . Purity optimization requires HPLC analysis (C18 column, acetonitrile/water gradient) and recrystallization from ethanol or ethyl acetate.

Q. How is 3(2H)-Benzofuranone, 4-methyl- characterized using spectroscopic methods?

- NMR : NMR (CDCl) shows a singlet for the methyl group at δ 2.3–2.5 ppm and a ketone resonance at δ 4.2–4.5 ppm. NMR confirms the carbonyl at δ 195–200 ppm .

- Mass Spectrometry : Molecular ion peak at m/z 148 (CHO) with fragmentation patterns matching NIST library data .

- IR : Strong absorption at 1720–1740 cm (C=O stretch) and 1600 cm (aromatic C=C) .

Q. What are the key stability considerations for this compound under experimental conditions?

- The compound is sensitive to prolonged exposure to light and moisture. Storage at −20°C under inert gas (argon) is recommended. Degradation products (e.g., hydroxylated derivatives) can form in aqueous solutions, monitored via TLC (silica gel, hexane/ethyl acetate 7:3) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 4-methyl-benzofuranone derivatives?

- Molecular docking studies (e.g., AutoDock Vina) against histone deacetylase (HDAC) enzymes reveal that the methyl group at position 4 enhances hydrophobic interactions with the enzyme’s active site. QSAR models indicate that electron-withdrawing substituents at C6 improve inhibitory potency .

Q. What experimental strategies resolve contradictions in spectral data for structurally similar benzofuranones?